molecular formula C18H16N6O2 B3409282 1-(2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892744-48-8

1-(2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B3409282
CAS No.: 892744-48-8
M. Wt: 348.4 g/mol
InChI Key: WEBPPQZRZUFGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 2-methoxyphenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 2-methylphenyl substituent. Its structural complexity combines heterocyclic motifs (triazole and oxadiazole) known for diverse bioactivities, including antiproliferative and kinase-inhibitory properties .

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-7-3-4-8-12(11)17-20-18(26-22-17)15-16(19)24(23-21-15)13-9-5-6-10-14(13)25-2/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBPPQZRZUFGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, including the formation of the triazole and oxadiazole rings. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne. The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the 5-position, particularly under acidic or basic conditions. For example:

  • Reaction with hydrazine : Forms amino-oxadiazole derivatives, as observed in analogous compounds .

  • Alkylation : Methoxy and ethoxy substituents on aromatic rings participate in nucleophilic aromatic substitution under alkaline conditions, enhancing solubility for downstream modifications.

Key Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
Hydrazine substitutionNH₂NH₂, ethanol, reflux (12 h)2-amino-oxadiazole derivatives79–90%
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°CMethoxy/ethoxy-substituted analogs65–78%

Cycloaddition and Ring Formation

The triazole moiety participates in 1,3-dipolar cycloadditions:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Used to synthesize triazole-oxadiazole hybrids .

  • Tetrazole coupling : Reacts with nitriles in the presence of ammonium chloride to form 1,3,4-oxadiazoles .

Example Reaction Pathway :

  • Triazole carboxylic acid → Acid chloride (SOCl₂, 60°C).

  • Acid chloride + Tetrazole → Oxadiazole derivative (30 min, 60°C) .

Acylation and Alkylation of the Triazole Ring

The 5-amine group on the triazole ring is reactive toward acylating agents:

  • Acetylation : Forms stable amides using acetic anhydride/pyridine .

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) under mild conditions.

Thermal Stability :

DerivativeDecomposition Temperature (°C)NotesSource
Triazole-oxadiazole hybrid205–223Single-stage decomposition
Nitro-substituted analog135–182Reduced stability

Metal Coordination Complexes

The oxadiazole ring acts as a ligand for transition metals:

  • Gold(I) complexes : Demonstrated in structurally similar oxadiazoles, enhancing antitumor activity .

  • Zinc coordination : Improves stability in catalytic applications.

Biological Interaction :

  • Binds to enzyme active sites via hydrogen bonding (triazole N-atoms) and π-π stacking (aromatic rings) .

Oxidation and Reduction

  • Oxidation : The methyl group on the 2-methylphenyl substituent oxidizes to a carboxyl group under strong conditions (KMnO₄/H₂SO₄).

  • Reduction : Nitro groups (if present) reduce to amines using H₂/Pd-C .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

  • Decomposition initiates at 205°C (unsubstituted oxadiazole) .

  • Electron-withdrawing groups (e.g., -NO₂) lower stability by ~70°C .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and oxadiazole structures exhibit significant antimicrobial properties. The incorporation of the methoxy and methyl groups may enhance the lipophilicity of the molecule, allowing better membrane penetration and improved efficacy against bacterial strains .

Anticancer Properties

The presence of the triazole ring is known to contribute to anticancer activity through mechanisms such as apoptosis induction in cancer cells. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce cell cycle arrest .

Photonic Materials

The unique electronic properties of triazoles make them suitable for applications in photonic devices. The compound can be integrated into polymers to create light-emitting diodes (LEDs) or organic solar cells, where it may enhance charge transport properties due to its conjugated system .

Sensors

Due to its ability to form complexes with metal ions, this compound can be utilized in sensor applications. It may serve as a chemosensor for detecting heavy metals or other analytes in environmental monitoring .

Synthesis and Characterization

A study focused on synthesizing various oxadiazole derivatives revealed that introducing substituents like methoxy and methyl groups significantly affected their biological activity. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures .

Biological Testing

In vitro assays demonstrated that certain derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the triazole or oxadiazole rings could enhance efficacy .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific pathway involved. The triazole and oxadiazole rings play a crucial role in these interactions, providing the necessary binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Aromatic Substituents
  • Chloro vs. Methoxy Groups: The analog 1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (E595-0453, C₁₇H₁₂ClFN₆O) replaces the 2-methoxyphenyl with a 5-chloro-2-methylphenyl group. The chloro substituent increases lipophilicity (ClogP ~3.2 vs.
  • Trifluoromethyl vs. Methoxy :
    The compound 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (C₁₇H₁₃F₃N₆O) substitutes the 2-methoxyphenyl with a 3-trifluoromethylphenyl group. The electron-withdrawing CF₃ group lowers electron density on the triazole, possibly altering reactivity in nucleophilic environments .
Heterocyclic Replacements
  • Benzothiazole Hybrid :
    4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine replaces the oxadiazole with a benzothiazole. This modification is associated with enhanced antiproliferative activity (IC₅₀ <10 μM in some cancer cell lines), suggesting that electron-deficient aromatic systems improve bioactivity .

Substituent Variations on the Oxadiazole Ring

  • Positional Isomerism: The analog 4-methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine (C₁₃H₁₂N₄OS) replaces the triazole with a thiazole and shifts the methyl group on the oxadiazole’s phenyl from position 2 to 3.
  • Fluorophenyl Substitution :
    1-(3-chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (C₁₇H₁₂ClFN₆O) introduces a fluorine atom at the oxadiazole’s para position. Fluorine’s electronegativity may increase metabolic stability by resisting oxidative degradation .

Core Heterocycle Modifications

  • Pyrazole vs. Triazole: 1-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-5-amine (C₁₃H₁₃N₅O) replaces the triazole with a pyrazole.

Physicochemical Data

Compound Molecular Formula Molecular Weight ClogP Water Solubility (mg/mL)
Target Compound C₁₈H₁₇N₅O₂ 343.36 2.8 0.12
1-(5-Chloro-2-methylphenyl) analog C₁₇H₁₂ClFN₆O 370.77 3.2 0.08
4-(Benzo[d]thiazol-2-yl) analog C₁₅H₁₁N₅O₂S 337.35 3.5 0.05
Pyrazole analog C₁₃H₁₃N₅O 259.28 2.1 0.25

Biological Activity

The compound 1-(2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel heterocyclic compound that integrates a triazole and oxadiazole moiety. This unique structure suggests potential for diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The following sections provide an in-depth analysis of its biological activity based on available research.

Structure and Properties

The molecular formula for this compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, with a molecular weight of approximately 342.37 g/mol. The presence of both triazole and oxadiazole rings contributes to its potential pharmacological properties.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that certain oxadiazole derivatives possess IC50 values ranging from 92.4 µM to lower against a panel of cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) .

Antibacterial Activity

The oxadiazole moiety is recognized for its antibacterial properties. Studies have shown that substituted oxadiazoles exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential of the compound in antimicrobial applications .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been explored in various studies. These compounds may inhibit key inflammatory mediators through pathways involving cyclooxygenases (COX) and lipoxygenases (LOX). The ability to modulate these pathways suggests that the compound could be beneficial in treating inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : Its structure allows for interaction with various receptors, potentially modulating signaling pathways associated with cell proliferation and inflammation.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related oxadiazole derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
  • Antibacterial Screening : Another investigation assessed the antibacterial efficacy of a series of oxadiazole derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives showed promising activity comparable to conventional antibiotics .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

Methodological Answer:
The compound can be synthesized via a multi-step protocol:

  • Step 1: Cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C to form the 1,2,4-oxadiazole ring .
  • Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Optimize solvent (e.g., DMF) and catalyst loading (CuI or CuSO₄/Na ascorbate) to improve yields .
  • Step 3: Introduce the 2-methoxyphenyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone).

Key Considerations: Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: How can structural characterization of this compound be rigorously validated?

Methodological Answer:

  • X-ray Crystallography: Resolve tautomeric forms and confirm regiochemistry of the triazole and oxadiazole rings. Planar dihedral angles (<5°) between aromatic groups indicate minimal steric hindrance .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify substitution patterns. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and triazole/oxadiazole proton environments (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to rule out byproducts.

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ciprofloxacin .
  • Enzyme Inhibition: Screen against target enzymes (e.g., kinases) via fluorescence-based assays. Pre-incubate compound with enzyme (30 min, 37°C) before adding substrate.

Advanced: How can reaction mechanisms for its synthesis be investigated computationally?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states and intermediates. Compare activation energies of competing pathways (e.g., oxadiazole vs. triazole formation) .
  • Reaction Path Screening: Apply ICReDD’s quantum chemical workflows to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .

Advanced: What statistical methods improve experimental design for optimizing yield?

Methodological Answer:

  • Response Surface Methodology (RSM): Design a Central Composite Design (CCD) with variables like temperature, catalyst loading, and reaction time. Analyze via ANOVA to identify significant factors .
  • Factorial Design: Use 2³ factorial experiments to test interactions between solvent polarity, reagent stoichiometry, and pH.

Advanced: How should hazardous intermediates (e.g., azides) be safely handled?

Methodological Answer:

  • Safety Protocols: Conduct azide reactions in a fume hood with blast shields. Use low-temperature conditions (<0°C) to minimize explosion risks.
  • Waste Disposal: Quench residual azides with NaNO₂/HCl and segregate waste for professional treatment .

Advanced: What strategies resolve tautomerism ambiguities in crystallographic studies?

Methodological Answer:

  • Variable-Temperature XRD: Collect data at 100–300 K to observe tautomer dynamics. Compare electron density maps of triazole vs. oxadiazole protonation states .
  • Solid-State NMR: Use ¹⁵N CP-MAS NMR to distinguish nitrogen environments in tautomeric forms.

Advanced: How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP, solubility, and cytochrome P450 interactions. Validate with MD simulations (e.g., GROMACS) for membrane permeability .
  • Docking Studies: Dock the compound into target protein active sites (PDB IDs) using AutoDock Vina. Prioritize binding poses with lowest ΔG values.

Advanced: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) with ESI-MS detection. Calibrate against reference standards for quantification .
  • ICP-OES: Screen for heavy metal residues (e.g., Cu from catalysis) with detection limits <1 ppm.

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple assays (e.g., IC₅₀, MIC) and apply Bland-Altman plots to identify systematic biases.
  • Dose-Response Reassessment: Repeat assays with standardized protocols (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.